molecular formula C15H18N4O2S B12681485 4-Amino-N'-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide CAS No. 5448-85-1

4-Amino-N'-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide

Cat. No.: B12681485
CAS No.: 5448-85-1
M. Wt: 318.4 g/mol
InChI Key: BBUGGGJQFCNGAA-GZTJUZNOSA-N
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Description

4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a benzenesulfonohydrazide moiety.

Preparation Methods

The synthesis of 4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-aminobenzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.

Chemical Reactions Analysis

4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and dimethylamino groups, using reagents like alkyl halides.

Scientific Research Applications

4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide can be compared with similar compounds such as:

    4-Amino-4’-(dimethylamino)azobenzene: This compound has a similar structure but differs in its azo linkage.

    4-(Dimethylamino)benzaldehyde: This is a precursor in the synthesis of the target compound and shares the dimethylamino group.

These comparisons highlight the unique structural features and applications of 4-Amino-N’-(4-(dimethylamino)benzylidene)benzenesulfonohydrazide.

Properties

CAS No.

5448-85-1

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

4-amino-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzenesulfonamide

InChI

InChI=1S/C15H18N4O2S/c1-19(2)14-7-3-12(4-8-14)11-17-18-22(20,21)15-9-5-13(16)6-10-15/h3-11,18H,16H2,1-2H3/b17-11+

InChI Key

BBUGGGJQFCNGAA-GZTJUZNOSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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